Ethyl 2-(2-ethylsulfanylphenyl)acetate

Description

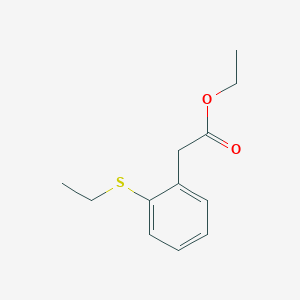

Ethyl 2-(2-ethylsulfanylphenyl)acetate is an organic compound characterized by an ethylsulfanyl (-S-C₂H₅) group attached to a phenyl ring at the ortho position, which is further linked to an ethyl acetate moiety. This structure combines aromatic, sulfur-containing, and ester functional groups, making it relevant in pharmaceutical and materials chemistry.

Properties

Molecular Formula |

C12H16O2S |

|---|---|

Molecular Weight |

224.32 g/mol |

IUPAC Name |

ethyl 2-(2-ethylsulfanylphenyl)acetate |

InChI |

InChI=1S/C12H16O2S/c1-3-14-12(13)9-10-7-5-6-8-11(10)15-4-2/h5-8H,3-4,9H2,1-2H3 |

InChI Key |

YTHWGYABRBUAQC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CC1=CC=CC=C1SCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-ethylsulfanylphenyl)acetate typically involves the esterification of 2-(2-ethylsulfanylphenyl)acetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-ethylsulfanylphenyl)acetate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Lithium aluminum hydride

Substitution: Nitric acid, halogens

Major Products

Oxidation: Sulfoxide, sulfone

Reduction: Alcohol

Substitution: Nitro or halogenated derivatives

Scientific Research Applications

Ethyl 2-(2-ethylsulfanylphenyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of fragrances and flavorings due to its pleasant odor.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-ethylsulfanylphenyl)acetate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The ethylsulfanyl group can undergo metabolic transformations, potentially leading to the formation of active metabolites that exert their effects through specific molecular pathways.

Comparison with Similar Compounds

The following analysis compares ethyl 2-(2-ethylsulfanylphenyl)acetate with structurally related compounds, focusing on substituent effects, crystallographic data, and functional properties.

Substituent Variations on the Phenyl Ring

Ethyl 2-(2-(4-chlorophenyl)-3-methylbutanamido)thiazol-4-yl)acetate ()

- Structure : Incorporates a 4-chlorophenyl group and a thiazole ring.

- Crystallography: Monoclinic system (space group P2₁/c) with unit cell dimensions a = 12.582 Å, b = 14.790 Å, c = 21.406 Å, β = 92.57° .

Ethyl 2-(5-bromo-3-ethylsulfinyl-1-benzofuran-2-yl)acetate ()

- Structure : Features a sulfinyl (-SO-) group and a brominated benzofuran ring.

- Crystallography : Stabilized by π-π interactions (centroid distance = 3.814 Å) and weak C–H⋯O hydrogen bonds .

1-[(2-Ethylsulfanylphenyl)carbonyl]-4-(4-methylphenyl)thiosemicarbazide ()

- Structure : Contains a thiosemicarbazide group (-NH-CS-NH₂) and a 4-methylphenyl substituent.

- Properties : Melting point 120°C; NMR data (δ 7.35–7.15 ppm for aromatic protons) .

Functional Group Modifications

Ethyl 2-[(phenylsulfanyl)methyl]aminoacetate ()

- Structure: Combines a phenylsulfanyl group with an aminoacetate ester.

- Crystallography : Bond angles (e.g., C–S–N = 108.1°) and torsional parameters (e.g., O1–S1–N1–C8 = −20.4°) indicate conformational flexibility .

- Key Differences: The amino group introduces basicity, contrasting with the neutral ester in the target compound.

Ethyl 2-(diethylamino)-2-phenylacetate ()

- Structure: Substitutes the ethylsulfanyl group with a diethylamino (-N(C₂H₅)₂) group.

- Properties: Higher polarity due to the amino group; used as a precursor in pharmaceutical synthesis .

Crystallographic and Stability Comparisons

Notes:

- The target compound’s ethylsulfanyl group likely participates in hydrophobic interactions and moderate S⋯π bonding, whereas sulfinyl or chloro substituents enhance dipole-dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.